molecular formula C25H46NO3+ B14226275 N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium CAS No. 747371-11-5

N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium

Cat. No.: B14226275
CAS No.: 747371-11-5
M. Wt: 408.6 g/mol
InChI Key: KMINEMNKCITDMT-UHFFFAOYSA-N
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Description

N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with N,N-bis(2-hydroxyethyl)benzenemethanaminium chloride under alkaline conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium is widely used in scientific research due to its surfactant properties. Some of its applications include:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers to solubilize membrane proteins.

    Medicine: Investigated for its potential use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic phases, thereby enhancing the solubility of hydrophobic compounds. The quaternary ammonium group interacts with negatively charged surfaces, disrupting membrane integrity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group. This structure provides it with exceptional surfactant properties, making it highly effective in reducing surface tension and enhancing solubility compared to other similar compounds .

Properties

CAS No.

747371-11-5

Molecular Formula

C25H46NO3+

Molecular Weight

408.6 g/mol

IUPAC Name

benzyl-(2-dodecoxyethyl)-bis(2-hydroxyethyl)azanium

InChI

InChI=1S/C25H46NO3/c1-2-3-4-5-6-7-8-9-10-14-22-29-23-19-26(17-20-27,18-21-28)24-25-15-12-11-13-16-25/h11-13,15-16,27-28H,2-10,14,17-24H2,1H3/q+1

InChI Key

KMINEMNKCITDMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC[N+](CCO)(CCO)CC1=CC=CC=C1

Origin of Product

United States

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